molecular formula C28H29N5O B2794477 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 477859-09-9

2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No.: B2794477
CAS No.: 477859-09-9
M. Wt: 451.574
InChI Key: ZJORPVNIQYHQMS-UHFFFAOYSA-N
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Description

2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzhydryl group, linked to a dihydroimidazoquinazolinone core. Its intricate structure suggests potential utility in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzhydryl group is introduced via a nucleophilic substitution reaction, followed by the formation of the dihydroimidazoquinazolinone core through cyclization reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis could be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-4(3H)-one
  • 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-6(3H)-one

Uniqueness

Compared to similar compounds, 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one stands out due to its specific substitution pattern and the resulting biological activity. Its unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(4-benzhydrylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O/c34-28-30-25-14-8-7-13-24(25)27-29-23(20-33(27)28)19-31-15-17-32(18-16-31)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26,29H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSHGSXBXSXKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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